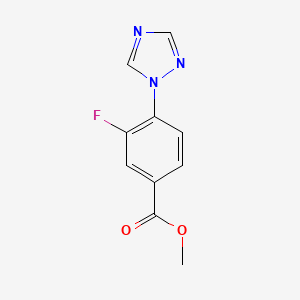![molecular formula C12H10BFO2 B2529991 (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1383531-49-4](/img/structure/B2529991.png)
(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid is a boronic acid derivative that is not directly mentioned in the provided papers. However, boronic acids are a class of compounds that have garnered significant interest due to their utility in various chemical reactions and their role in the synthesis of biologically active compounds. They are particularly noted for their use in Suzuki cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition
科学的研究の応用
Fluorescent Chemosensors
(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid has applications as a fluorescent chemosensor. Biphenyl boronic acids (BBAs) function as "turn-on" fluorophores, with the boronic acid moiety interacting with carbohydrates to form boronate esters. These esters participate in photon-induced electron transfer, resulting in twisted intramolecular charge transfer (TICT) complexes, which enable the differentiation of carbohydrates based on their binding properties, revealing stereochemical information about the carbohydrate (Oesch & Luedtke, 2015).
Organic Synthesis
Properties and Applications in Chemistry
The presence of fluorine substituents in phenylboronic compounds, such as this compound, significantly affects their properties. This includes their acidity, hydrolytic stability, and spectroscopic properties. Fluorine's electron-withdrawing nature influences the Lewis acidity of boron atoms in these compounds. The understanding of these properties is essential for applications in organic synthesis, analytical chemistry, materials chemistry, biology, and medicine (Gozdalik et al., 2017).
Fluorescence Quenching Studies
Studies on fluorescence quenching of boronic acid derivatives, like this compound, provide insights into their photophysical properties. This includes understanding the fluorescence response in different solvent environments, which is crucial for applications in sensing technologies and analytical chemistry (Geethanjali et al., 2015).
Sensing Applications
These compounds are integral in developing sensors, particularly for saccharides in aqueous solutions. The formation of cyclic boronate esters can be detected through changes in fluorescence intensity, offering a method for selective saccharide detection (Cooper & James, 1998).
作用機序
Target of Action
Boronic acids, in general, are known for their ability to complex with saccharides and form cyclic boronic esters or cyclic boronate ions .
Mode of Action
The mode of action of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid is primarily through its interaction with these targets. The compound forms complexes with saccharides, leading to changes in the biochemical environment .
Biochemical Pathways
It is known that boronic acids can participate in suzuki-miyaura coupling reactions , which are used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its absorption and distribution.
Result of Action
The compound’s ability to form complexes with saccharides could potentially influence cellular processes that involve these molecules .
Safety and Hazards
将来の方向性
The future directions of “(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid” research could involve further exploration of its use in various chemical reactions, particularly in the field of organic synthesis . The compound’s potential applications in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes could also be explored further .
特性
IUPAC Name |
[4-(2-fluorophenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZNXBXQOLYKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC=C2F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1383531-49-4 |
Source


|
| Record name | [4-(2-fluorophenyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

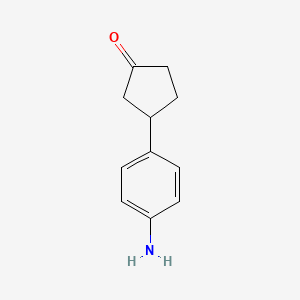
![1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B2529910.png)
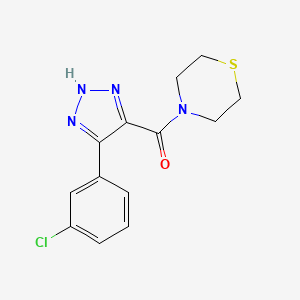
![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)
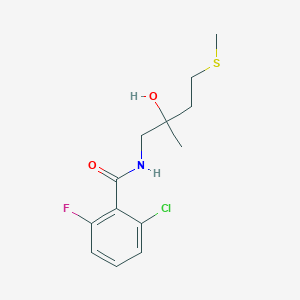
![3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole](/img/structure/B2529920.png)
![3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2529921.png)
![2,4-Dioxa-3lambda4-thiaspiro[5.5]undecane 3-oxide](/img/structure/B2529923.png)
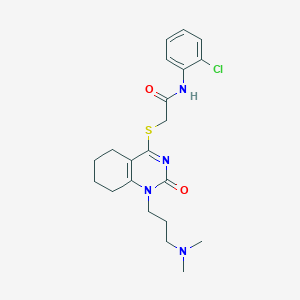
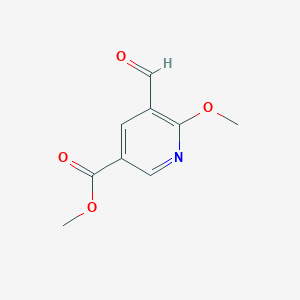
![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2529927.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)
![N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2529930.png)
